Chlorbicyclen

Vue d'ensemble

Description

“Nodon” est un antagoniste sélectif des récepteurs bêta-1 adrénergiques, couramment utilisé dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque. Il agit en bloquant les récepteurs bêta-1 adrénergiques dans le cœur, ce qui entraîne une diminution de la fréquence cardiaque et de la pression artérielle. Ce composé est connu pour sa forte sélectivité et ses effets secondaires minimes par rapport aux autres bêtabloquants .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Nodon implique plusieurs étapes, à partir des composés aromatiques appropriés. Les étapes clés comprennent :

Nitration : Le composé aromatique subit une nitration pour introduire un groupe nitro.

Réduction : Le groupe nitro est ensuite réduit en groupe amine.

Acylation : Le groupe amine est acylé pour former un amide.

Cyclisation : L'amide subit une cyclisation pour former la structure bêtabloquante désirée.

Méthodes de production industrielle

Dans les milieux industriels, la production de Nodon implique des réacteurs chimiques à grande échelle où les réactions ci-dessus sont effectuées dans des conditions contrôlées. L'utilisation de catalyseurs et des conditions réactionnelles optimisées garantit un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Nodon subit plusieurs types de réactions chimiques, notamment :

Oxydation : Nodon peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans Nodon.

Substitution : Nodon peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de Nodon, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Nodon a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des bêtabloquants et de leur synthèse.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les interactions des récepteurs.

Médecine : Largement utilisé dans les essais cliniques pour le traitement de l'hypertension artérielle et de l'insuffisance cardiaque.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

Mécanisme d'action

Nodon exerce ses effets en bloquant sélectivement les récepteurs bêta-1 adrénergiques dans le cœur. Cela entraîne une diminution de la fréquence cardiaque et de la pression artérielle, ce qui le rend efficace dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque. Les cibles moléculaires comprennent les récepteurs bêta-1 adrénergiques, et les voies impliquées comprennent l'inhibition de la production d'adénosine monophosphate cyclique (AMPc) .

Applications De Recherche Scientifique

Medicinal Chemistry

Chlorbicyclen has been studied for its antimicrobial properties , particularly against various pathogens. Research indicates that chlorinated compounds often exhibit enhanced biological activity due to their ability to interact with biological systems effectively.

Antimicrobial Activity

- A study synthesized novel chlorinated compounds, including derivatives of this compound, which were tested for their in vitro antimicrobial activity against several strains of bacteria and fungi. The results demonstrated significant efficacy against pathogens such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL for C. albicans and 0.25 to 1 μg/mL for C. neoformans .

Imaging Technologies

This compound has been investigated for its potential use in bio-imaging applications . Its unique photophysical properties make it suitable for use as a fluorescent marker and a contrast agent in imaging techniques such as positron emission tomography (PET).

Fluorescent Imaging

- Recent studies have explored the use of this compound derivatives as fluorescent sensors for targeting specific biomarkers in biological systems. These compounds can be conjugated with radionuclides, enhancing their utility in imaging applications . The ability to act as both fluorescent tags and chelators allows this compound to serve dual roles in research settings, facilitating the visualization of tumors and nerve structures .

Environmental Applications

This compound's role extends into environmental science, particularly concerning pesticide residues and their impact on food safety.

Pesticide Residue Studies

- Research has shown that this compound is one of the organochlorine pesticides detected in various agricultural products. Its persistence in the environment raises concerns regarding bioaccumulation and potential health risks associated with consumption . Studies analyzing pesticide residues in vegetables have indicated that this compound levels can vary significantly across different markets, highlighting the need for ongoing monitoring and regulation .

Case Studies

Mécanisme D'action

Nodon exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and heart failure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production .

Comparaison Avec Des Composés Similaires

Composés similaires

Aténolol : Un autre antagoniste des récepteurs bêta-1 adrénergiques ayant des effets similaires mais des propriétés pharmacocinétiques différentes.

Métoprolol : Similaire en action mais a une demi-vie plus courte que Nodon.

Bisoprolol : Connu pour sa forte sélectivité pour les récepteurs bêta-1, similaire à Nodon.

Unicité

Nodon est unique en raison de sa forte sélectivité pour les récepteurs bêta-1 adrénergiques et de ses effets secondaires minimes. Il a également une durée d'action plus longue que certains autres bêtabloquants, ce qui en fait un choix privilégié pour la gestion à long terme de l'hypertension artérielle et de l'insuffisance cardiaque .

Activité Biologique

Chlorbicyclen, a compound classified under synthetic pesticides, has garnered attention due to its biological activity and potential effects on human health and the environment. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and relevant case studies.

This compound is a bicyclic compound that belongs to the class of chlorinated organic compounds. Its chemical structure allows it to interact with biological systems, which can lead to both beneficial and harmful effects.

Biological Activity

1. Antimicrobial Activity:

this compound exhibits antimicrobial properties, making it effective against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, contributing to its use in agricultural applications as a pesticide.

2. Toxicological Profile:

The toxicity of this compound is a significant concern. The acute toxicity is measured using the LD50 value, which indicates the dose required to kill 50% of a test population. For this compound, the oral LD50 is reported to be between 1350 mg/kg and 5000 mg/kg for solids, indicating moderate toxicity in mammals . Chronic exposure can lead to various health issues, including neurotoxicity and potential carcinogenic effects.

| Toxicity Parameters | Value |

|---|---|

| Oral LD50 (solid) | 1350-5000 mg/kg |

| Dermal LD50 (liquid) | 400-4000 mg/kg |

Case Studies

Case Study 1: Occupational Exposure

A notable incident involved workers at a chemical plant who were exposed to this compound during routine operations. The exposure led to acute poisoning symptoms, including respiratory failure and neurological damage. This case highlights the importance of safety measures when handling chlorinated compounds in industrial settings .

Case Study 2: Environmental Impact

Research has indicated that this compound can persist in the environment, leading to bioaccumulation in aquatic organisms. This raises concerns about its long-term ecological impact and potential effects on food chains .

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound and their biological activities. For instance, modifications of the compound have shown enhanced antimicrobial properties while reducing toxicity levels. This approach aims to develop safer alternatives for agricultural applications.

Table of Derivatives and Their Activities

| Derivative | Activity | Toxicity Level |

|---|---|---|

| Derivative A | Antimicrobial | Low |

| Derivative B | Antifungal | Moderate |

| Derivative C | Insecticidal | High |

Propriétés

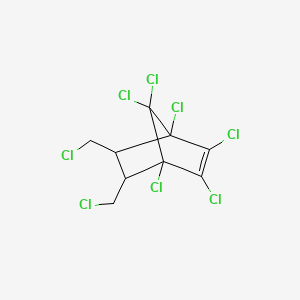

Numéro CAS |

2550-75-6 |

|---|---|

Formule moléculaire |

C9H6Cl8 |

Poids moléculaire |

397.8 g/mol |

Nom IUPAC |

(1R,4S)-1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C9H6Cl8/c10-1-3-4(2-11)8(15)6(13)5(12)7(3,14)9(8,16)17/h3-4H,1-2H2/t3?,4?,7-,8+ |

Clé InChI |

FUZORIOHZSVKAW-WINLOITPSA-N |

SMILES |

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |

SMILES isomérique |

C(C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |

SMILES canonique |

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |

Apparence |

Solid powder |

melting_point |

105.0 °C |

Key on ui other cas no. |

2550-75-6 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Chlorbicyclen; Nodon; AC 12402 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.